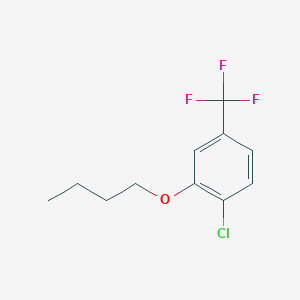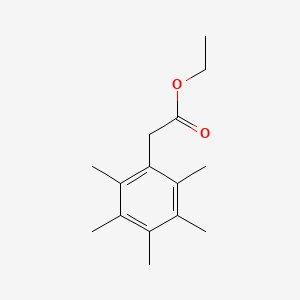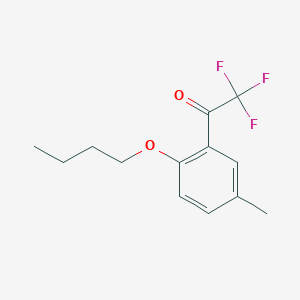
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is an organic compound with the molecular formula C13H19FO2 It is a fluorinated phenethyl alcohol derivative, which means it contains a phenethyl alcohol backbone with a fluorine atom and an iso-pentoxy group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol can be achieved through several methods. One common approach involves the fluorination of a suitable phenethyl alcohol precursor. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which are known for their ability to introduce fluorine atoms into organic molecules . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Another method involves the use of fluorinated building blocks in the synthesis. For example, starting with a fluorinated benzene derivative, one can introduce the iso-pentoxy group through nucleophilic substitution reactions. This approach allows for greater control over the placement of the fluorine atom and the iso-pentoxy group on the phenethyl alcohol backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, and allow for the efficient production of the compound in large quantities. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-Fluoro-3-iso-pentoxybenzaldehyde or 5-Fluoro-3-iso-pentoxybenzoic acid.
Reduction: Formation of 5-Fluoro-3-iso-pentoxyphenethyl hydrocarbon.
Substitution: Formation of 5-Azido-3-iso-pentoxyphenethyl alcohol or 5-Cyano-3-iso-pentoxyphenethyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and molecular interactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity and metabolic stability.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds are known for their improved pharmacokinetic properties, such as increased bioavailability and resistance to metabolic degradation.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. Additionally, the iso-pentoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2-methoxyphenethyl alcohol
- 5-Fluoro-4-iso-propoxyphenethyl alcohol
- 5-Fluoro-3-ethoxyphenethyl alcohol
Uniqueness
Compared to similar compounds, 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol stands out due to the presence of the iso-pentoxy group, which can significantly influence its chemical and physical propertiesFor example, the iso-pentoxy group may provide enhanced lipophilicity compared to smaller alkoxy groups, potentially improving the compound’s ability to interact with biological membranes and targets .
Eigenschaften
IUPAC Name |
2-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-10(2)4-6-16-13-8-11(3-5-15)7-12(14)9-13/h7-10,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBOERSVHXNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
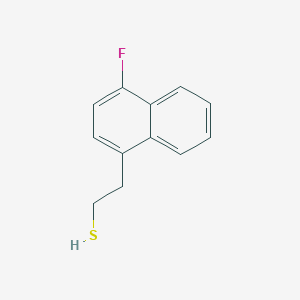
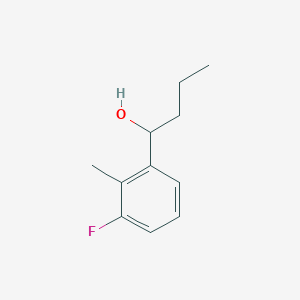


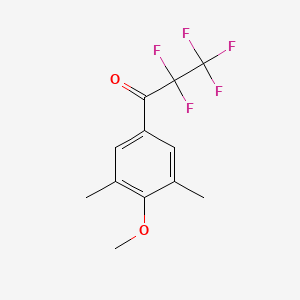



![1-[2-(iso-Pentylthio)phenyl]ethanol](/img/structure/B8001457.png)
